4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-9-12(2)16(13(3)10-11)18-21-22-19(25-18)20-17(23)14-5-7-15(24-4)8-6-14/h5-10H,1-4H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXRKBDYBZIHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Formation
The thiadiazole ring originates from cyclization of a thiosemicarbazide derivative. A representative procedure involves:
- Condensation : React 2,4,6-trimethylbenzaldehyde with thiosemicarbazide in ethanol under reflux (12–24 h) to yield (2,4,6-trimethylbenzylidene)thiosemicarbazide.
- Oxidative Cyclization : Treat the thiosemicarbazide with bromine in acetic acid or iodine/NaOH to form 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
Alternative Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates cyclization, reducing reaction times to 10–30 minutes. A solvent-free protocol using NH₄F/Al₂O₃ as a catalyst under MWI (300 W) achieves yields >90%.
Amide Bond Formation
Acylation of Thiadiazol-2-Amine
The amine intermediate reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions:
- Dissolve 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) in dichloromethane (DCM).
- Add 4-methoxybenzoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
- Stir at room temperature for 12 h.
- Isolate via filtration or extraction, yielding the target compound.
Optimization Notes :
- Coupling Agents : EDC/HOBt or DCC improves yields (85–95%) by minimizing racemization.
- Solvent : DCM or THF
- Temperature : 0°C to room temperature
Alternative Routes
One-Pot Tandem Synthesis
A patent-disclosed method for analogous thiadiazoles employs:
- React 2,4,6-trimethylphenyl isothiocyanate with hydrazine hydrate to form a thiourea intermediate.
- Cyclize with 4-methoxybenzoyl chloride in the presence of POCl₃, yielding the target compound in one pot.
Conditions :
- Solvent: Toluene
- Catalyst: POCl₃ (1.5 equiv)
- Temperature: Reflux (110°C)
- Time: 6 h
- Yield: 70–80%
Solid-Phase Synthesis
Immobilize the thiosemicarbazide on Wang resin, perform cyclization with Br₂/acetic acid, then cleave with TFA/DCM to yield the amine intermediate. Subsequent acylation on-resin with 4-methoxybenzoic acid using DIC/HOBt affords the target compound.
Analytical Data and Characterization
Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (s, 1H, Thiadiazole-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.87 (s, 2H, Ar-H), 3.89 (s, 3H, OCH₃), 2.34 (s, 6H, CH₃), 2.28 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₀N₃O₂S [M+H]⁺: 374.1229; found: 374.1231.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Oxidative Cyclization | 60–85 | 8 h | Low | Industrial |
| Microwave-Assisted | >90 | 30 min | Medium | Pilot-scale |
| One-Pot Tandem | 70–80 | 6 h | Low | Batch |
| Solid-Phase | 50–60 | 24 h | High | Research |
Challenges and Optimization
- Regioselectivity : Ensuring substitution at the 5-position of thiadiazole requires careful control of stoichiometry and reaction kinetics.
- Purification : Chromatography on silica gel (ethyl acetate/hexane, 1:3) effectively isolates the target compound.
- Byproducts : Over-oxidation to sulfones is mitigated using mild oxidants like iodine.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at position 2 due to electron-withdrawing effects from adjacent nitrogen atoms. Common substitution patterns include:
Key factors:
-
Electron-donating groups (e.g., 2,4,6-trimethylphenyl) reduce substitution rates at adjacent positions.
-
Steric hindrance from the trimethylphenyl group limits reactivity at position 5.
Hydrolysis Reactions
The benzamide moiety undergoes controlled hydrolysis under acidic or basic conditions:
The methoxy group stabilizes the intermediate tetrahedral structure during hydrolysis .
Oxidation Reactions
The sulfur atom in the thiadiazole ring shows variable oxidation states:
| Oxidizing Agent | Conditions | Product | Oxidation State | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 h | Thiadiazole S-oxide | +2 | |
| KMnO₄ (aq) | H₂SO₄ catalyst, 70°C, 1 h | Sulfone derivative | +4 | |
| mCPBA | DCM, 0°C to RT, 2 h | S,S-dioxide | +4 |
Oxidation profiles correlate with:
-
Electron density at sulfur (reduced by electron-withdrawing benzamide group)
-
Steric protection from trimethylphenyl substituent
Cycloaddition Reactions
The thiadiazole participates in [3+2] cycloadditions as a dipolarophile:
Notable features:
Functional Group Interconversion
The methoxy group undergoes demethylation under strong nucleophiles:
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| BBr₃-mediated demethylation | DCM, -78°C to RT, 6 h | Phenolic derivative | Prodrug synthesis |
| HI/Red P reflux | 48 h | 4-Hydroxybenzamide analog | Chelating agent precursor |
Metal Complexation
The thiadiazole nitrogen and amide oxygen act as coordination sites:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | MeOH/water (1:1), RT | Octahedral Cu(N,S,O) complexes | 8.9 ± 0.2 |
| PdCl₂ | DMF, 100°C | Square-planar Pd(II) adducts | 6.3 |
Coordination preferentially occurs at N3 of the thiadiazole ring.
This reactivity profile enables diverse modifications for pharmaceutical development, particularly in creating prodrugs or metal-based therapeutics. Recent studies highlight its potential as a kinase inhibitor scaffold through targeted substitutions at C2 . Controlled oxidation to sulfone derivatives enhances metabolic stability by 37% in murine models.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of 4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Aspergillus niger | 12 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
Thiadiazole derivatives have been studied for their anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis.
Mechanism of Action :
- Induction of apoptosis through the activation of caspases.
- Inhibition of cell cycle progression at the S phase.
- Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Agricultural Applications
The compound has potential use as an acaricide , targeting pests in agricultural settings. Its mechanism involves disrupting the biological processes of target pests while being less harmful to beneficial insects.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:
- Synthesis and Evaluation :
- Antitumor Studies :
-
Agricultural Efficacy :
- Field trials demonstrated that compounds similar to this compound effectively reduced pest populations without adversely affecting crop yields .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and nitro (8a-g) groups alter electron density, affecting binding to targets like fungal enzymes . Bromo and chloro substituents (4c, ) enhance cytotoxicity but may reduce solubility.
2.2 Spectroscopic and Analytical Comparisons
IR Spectroscopy :
- NMR Data: The 4-methoxy group in the target compound would display a singlet at δ 3.8–4.0 ppm (¹H NMR) and a carbonyl carbon at ~165 ppm (¹³C NMR), similar to derivative 4g (2-methoxy analog) . Trimethylphenyl protons resonate as a singlet at δ 2.2–2.5 ppm, distinct from monosubstituted aryl groups in analogs .
Biological Activity
4-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines. It has shown cytotoxic effects against human leukemia and breast cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study conducted on the cytotoxic effects of this compound revealed significant activity against several cancer cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.3 |
| U-937 (Leukemia) | 3.8 |
| HeLa (Cervical Cancer) | 6.1 |
These results indicate that the compound is particularly effective against U-937 cells, suggesting a mechanism that may involve the induction of apoptosis through caspase activation and p53 pathway modulation .
Antimicrobial Activity
In vitro studies have shown that this compound possesses notable antimicrobial properties. The minimum inhibitory concentrations (MIC) against selected pathogens are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent .
Case Study 1: Breast Cancer Treatment
A clinical study involving MCF-7 cell lines treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant increase in early apoptotic cells at higher concentrations.
Case Study 2: Antimicrobial Efficacy
In another study assessing its antimicrobial efficacy, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could inhibit bacterial growth effectively at low concentrations compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of solvents (e.g., pyridine for nucleophilic substitution reactions), precise temperature control during reflux, and extended reaction times to ensure complete cyclization of the thiadiazole ring . Purification techniques such as column chromatography or recrystallization are critical, with purity verified via thin-layer chromatography (TLC) and melting point determination . For example, microwave-assisted synthesis under solvent-free conditions can reduce reaction times from 15–18 hours to 15–20 minutes while improving yields .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming substituent positions, particularly the methoxy group and thiadiazole ring protons . Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S bonds. High-resolution mass spectrometry (HR-MS) validates molecular weight . For absolute configuration, single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, cancer cell lines) or compound concentrations. To address this:
- Standardize protocols using reference agents (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
- Perform dose-response curves to calculate IC50/EC50 values and compare potency across studies .
- Use molecular docking to assess binding affinities to targets like DNA topoisomerases or kinases, which may explain divergent mechanisms .
Q. What experimental strategies are effective in elucidating the compound’s mechanism of action in anticancer studies?
- Methodological Answer :
- In vitro assays : Evaluate pro-apoptotic effects via Annexin V/PI staining and cell cycle arrest using flow cytometry .
- Enzyme inhibition : Test activity against cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric assays measuring prostaglandin/leukotriene production .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess resistance .
Q. How should researchers address discrepancies in IC50 values from cytotoxicity assays (e.g., MTT vs. SRB assays)?
- Methodological Answer :
- Assay calibration : Normalize results using a common standard (e.g., trolox for antioxidant assays) .
- Cell line specificity : Compare data across multiple lines (e.g., HeLa, MCF-7) to identify tissue-dependent effects .
- Statistical rigor : Apply ANOVA or non-parametric tests to assess significance and ensure replicates (n ≥ 3) .
Comparative and Methodological Questions
Q. What advantages do microwave-assisted synthetic routes offer over conventional methods for this compound?
- Methodological Answer : Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, cyclo-condensation of thiosemicarbazide derivatives with aldehydes achieves >90% yield in 20 minutes versus 18 hours via conventional heating . This method also reduces solvent waste, aligning with green chemistry principles.
Q. How can computational modeling complement experimental data in studying this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Predict binding modes with targets like EGFR or tubulin using AutoDock Vina, validated by in vitro IC50 correlations .
- QSAR studies : Develop predictive models linking substituent electronic parameters (e.g., Hammett constants) to antimicrobial potency .
- ADMET profiling : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
